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Introduction Calpain-1 (CAPN1) is a calcium-activated neutral protease, a non-lysosomal
cysteine protease that plays a crucial role in various cellular processes, including cytoskeletal
remodeling, signal transduction, and cell proliferation.[1][2][3] Dysregulation of Calpain-1
activity has been implicated in a range of pathological conditions, making it a significant target
for therapeutic research.[1][4] A transgenic mouse model overexpressing Calpain-1 is an
invaluable tool for in vivo studies to elucidate its physiological functions and its role in disease
pathogenesis.

This document provides a comprehensive guide to the generation of a Calpain-1 transgenic
mouse model, detailing the necessary protocols from transgene construct design to the
identification of founder mice.

Part 1: Transgene Construct Design

The successful generation of a transgenic mouse model begins with the careful design and
preparation of the DNA construct. The goal is to create a fusion gene in which the Calpain-1
coding sequence is placed under the control of a specific promoter to direct its expression.

Key Components of the Transgene Construct:

e Promoter: The choice of promoter determines the spatial and temporal expression pattern of
the transgene. A ubiquitous promoter (e.g., CMV, PGK, or CAG) can be used for widespread
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expression, while a tissue-specific promoter will restrict expression to certain cell types.

o CAPNL1 cDNA: The coding sequence for the human or mouse Calpain-1 gene.

« Intron: An intron, such as a hybrid CMV enhancer/chicken (-actin intron, is often included to
enhance the stability and processing of the mRNA transcript, leading to higher expression
levels.

o Polyadenylation (polyA) Signal: A polyA signal (e.g., from SV40 or bovine growth hormone) is
essential for the proper termination of transcription and subsequent stabilization of the
MRNA.

The final construct must be linearized and purified to remove any vector backbone sequences,
which can be toxic to embryos and inhibit transgene expression.[5]

Part 2: Generation of Transgenic Mice via
Pronuclear Microinjection

Pronuclear microinjection is the most widely used and well-established method for producing
transgenic mice.[6][7][8] It involves the direct injection of the purified transgene DNA into the
pronucleus of a fertilized mouse egg.

Experimental Workflow

The overall process involves preparing donor female mice, microinjecting the transgene into
fertilized zygotes, and transferring the injected embryos into a pseudopregnant recipient
female.
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Caption: Workflow for generating a transgenic mouse via pronuclear microinjection.
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Protocol 1: Pronuclear Microinjection

Superovulation of Donors: Inject female donor mice (e.g., C57BL/6J strain, 3-4 weeks old)
intraperitoneally (i.p.) with Pregnant Mare Serum Gonadotropin (PMSG), followed by an
injection of human Chorionic Gonadotropin (hCG) 46-48 hours later to induce
superovulation. Immediately after hCG injection, mate the females with stud males.[9]

Zygote Collection: The next morning, check females for vaginal plugs, which indicates
successful mating. Euthanize the plugged females and collect the fertilized eggs (zygotes)
from the oviducts.

DNA Preparation: The purified, linearized Calpain-1 transgene DNA should be diluted in a
microinjection buffer to a final concentration of 1-2 pg/mL.[10] Centrifuge the DNA solution to
pellet any particulate matter that could clog the injection needle.[6]

Microinjection: Under a high-power microscope equipped with micromanipulators, use a
holding pipette to secure a zygote. Use a fine glass microinjection needle to inject the DNA
solution directly into one of the two pronuclei.

Embryo Culture & Transfer: Culture the microinjected embryos in a suitable medium (e.g.,
M16 or KSOM) until they reach the two-cell stage.[6] Surgically transfer a cohort of these
embryos (typically 15-25) into the oviducts of pseudopregnant recipient females, which were
prepared by mating with vasectomized males.[6][10]

Birth and Weaning: The recipient mothers will give birth approximately 19-21 days after the
embryo transfer.[10][11] Pups are typically weaned at 21 days of age.

Alternative Transgenesis Methods

While pronuclear microinjection is common, other methods offer different advantages.
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Part 3: Screening and Genotyping of Founder Mice

After the pups are born and weaned, they must be screened to identify which individuals have
successfully integrated the Calpain-1 transgene into their genome. This is typically done using
Polymerase Chain Reaction (PCR) on genomic DNA extracted from a tissue biopsy.

Protocol 2: PCR-Based Genotyping

o Sample Collection: At 15-16 days of age, obtain a small tissue sample (e.g., a 2-3 mm tail tip
or ear punch) from each pup.[11][18]

e Genomic DNA Extraction:
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[e]

Place the tissue biopsy into a tube containing a lysis buffer with Proteinase K.

(¢]

Incubate at 55°C overnight or until the tissue is fully digested.

[¢]

Inactivate the Proteinase K by heating at 95°C for 10 minutes.

[¢]

The resulting crude lysate can often be used directly in the PCR reaction. Alternatively,
purify the DNA using a standard phenol-chloroform extraction or a commercial Kit.

e Primer Design: Design PCR primers that are specific to the transgene construct. One primer
could bind to the promoter region and the other to the Calpain-1 cDNA. This ensures that
amplification only occurs if the transgene is present and will not amplify the endogenous
mouse Calpain-1 gene. Primers should be designed to produce an amplicon of 100-400 bp
for efficient amplification.[19]

o PCR Amplification: Perform PCR using the extracted genomic DNA. It is crucial to include
positive and negative controls.

o Positive Control: Genomic DNA from a known transgenic mouse or plasmid DNA
containing the transgene.

o Internal Control: A separate primer set that amplifies a known endogenous mouse gene
(e.g., Myogenin) should be included in the reaction to verify the quality of the genomic
DNA and the absence of PCR inhibitors.[19]

o Negative Control: A reaction with no DNA template (water blank).

PCR Reaction Mix and Cycling Conditions
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Volume (per 25 pL

Component . Final Concentration
reaction)

10x PCR Buffer 2.5uL 1x

dNTPs (10 mM) 0.5 pL 200 uM

Forward Primer (10 uM) 1.0 yL 0.4 uM

Reverse Primer (10 uM) 1.0 yL 0.4 uM

Taq DNA Polymerase 0.25 pL 1.25 units

Genomic DNA 1.0-2.0puL ~50-100 ng

Nuclease-Free Water Up to 25 L -

PCR Step Temperature Time Cycles

Initial Denaturation 94°C 3 min 1

Denaturation 94°C 30 sec \multirow{3}{}{30-35}

Annealing 58-65°C 30 sec

Extension 72°C 45 sec

Final Extension 72°C 5 min 1

Hold 4°C 00 1

*Annealing

temperature should be
optimized based on
the specific primer

pair.

o Gel Electrophoresis: Analyze the PCR products on a 1.5-2.0% agarose gel containing a DNA
stain (e.g., ethidium bromide or SYBR Safe). Pups that show a band of the expected size for
the transgene are identified as potential founders.

Part 4: Calpain-1 Signaling Pathway
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Calpain-1 is a calcium-dependent protease. Its activation is initiated by an influx of Ca2*, often
through channels like the NMDA receptor in neurons.[4] Once activated, Calpain-1 cleaves a
variety of substrate proteins, leading to downstream cellular effects such as cytoskeletal
rearrangement and modulation of signal transduction pathways.[2]
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Caption: Simplified signaling pathway for Calpain-1 activation and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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